molecular formula C20H18N4O4S2 B2412349 (E)-diethyl 5-(2-(benzo[d]thiazol-2-yl(cyano)methylene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate CAS No. 302936-35-2

(E)-diethyl 5-(2-(benzo[d]thiazol-2-yl(cyano)methylene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2412349
CAS No.: 302936-35-2
M. Wt: 442.51
InChI Key: LTQBGTMMIRSFLK-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-diethyl 5-(2-(benzo[d]thiazol-2-yl(cyano)methylene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C20H18N4O4S2 and its molecular weight is 442.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl 5-[(2E)-2-[1,3-benzothiazol-2-yl(cyano)methylidene]hydrazinyl]-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c1-4-27-19(25)15-11(3)16(20(26)28-5-2)30-18(15)24-23-13(10-21)17-22-12-8-6-7-9-14(12)29-17/h6-9,24H,4-5H2,1-3H3/b23-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQBGTMMIRSFLK-YDZHTSKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NN=C(C#N)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N/N=C(\C#N)/C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound likely interacts with its target, DprE1, by binding to its active site. This binding could inhibit the enzyme’s function, leading to disruption of cell wall biosynthesis in Mycobacterium tuberculosis. The exact interaction between the compound and dpre1 requires further investigation.

Biochemical Pathways

The compound’s action primarily affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis. By inhibiting DprE1, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption can lead to cell lysis and death.

Biological Activity

(E)-diethyl 5-(2-(benzo[d]thiazol-2-yl(cyano)methylene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its mechanisms of action and therapeutic potentials.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The key steps include:

  • Formation of the hydrazone : The reaction between benzo[d]thiazole derivatives and cyanoacetohydrazide leads to the formation of the hydrazone intermediate.
  • Cyclization : Subsequent cyclization with methyl thiophene derivatives results in the desired product.

Antimicrobial Activity

Recent studies have shown that compounds containing benzothiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been reported to possess potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with minimal inhibitory concentration (MIC) values as low as 0.21 μM .

CompoundMIC (μM)Target Organism
3g0.21Pseudomonas aeruginosa
3g0.21Escherichia coli

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Preliminary findings indicate that such compounds can induce apoptosis in cancer cells by interacting with Bcl-2 family proteins, which are crucial regulators of apoptosis .

In vitro studies using MTT assays demonstrated that certain derivatives exhibited significant cytotoxic effects against human lung adenocarcinoma cells (A549) and NIH/3T3 mouse embryoblast cells, with IC50 values indicating strong selectivity towards cancer cells compared to normal cells .

Cell LineIC50 (μM)Mechanism of Action
A549<10Induction of apoptosis
NIH/3T3>50Selectivity towards cancer cells

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of DNA Gyrase : Similar compounds have been shown to interact with DNA gyrase, an essential enzyme for bacterial DNA replication, thereby inhibiting bacterial growth .
  • Apoptosis Induction : The interaction with Bcl-2 proteins leads to mitochondrial dysfunction and subsequent apoptosis in cancer cells .

Case Studies

Several case studies have evaluated the efficacy of compounds related to this compound:

  • Antibacterial Efficacy : A study demonstrated that a related thiazolo[4,5-b]pyridine derivative exhibited MIC values comparable to established antibiotics like ciprofloxacin, suggesting its potential as a novel antimicrobial agent .
  • Anticancer Screening : In vivo models using murine cancer models indicated that certain derivatives significantly reduced tumor growth while exhibiting minimal toxicity to normal tissues .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of thiazole compounds exhibit notable antimicrobial properties. (E)-diethyl 5-(2-(benzo[d]thiazol-2-yl(cyano)methylene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate can be synthesized to explore its potential as an antimicrobial agent. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including resistant strains such as MRSA and E. coli . The incorporation of the benzo[d]thiazole moiety enhances the compound's interaction with microbial targets.

Anticancer Properties
The compound's structure suggests potential anticancer activity, particularly due to the presence of the thiazole ring and hydrazine functionality. Research indicates that thiazole derivatives can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival . For example, compounds similar to this compound have shown efficacy against various cancer cell lines in vitro.

Materials Science

Fluorescent Materials
The unique structural features of this compound make it a candidate for developing fluorescent materials. Compounds containing thiazole rings are known for their photophysical properties, which can be harnessed in organic light-emitting diodes (OLEDs) and sensors . The incorporation of cyano groups can enhance the electron-withdrawing properties, improving the fluorescence efficiency.

Polymer Science
In polymer chemistry, thiazole-containing compounds are utilized to modify polymer properties. The introduction of this compound into polymer matrices can enhance thermal stability and mechanical strength due to its rigid structure . Research has indicated that such modifications lead to improved performance in applications such as coatings and composites.

Agricultural Applications

Pesticide Development
The compound's potential as a pesticide is under investigation due to its biological activity against pests and pathogens affecting crops. Thiazole derivatives are known for their fungicidal and insecticidal properties . Studies suggest that modifying existing pesticide frameworks with this compound could lead to the development of more effective agrochemicals with reduced toxicity to non-target organisms.

Case Studies and Data Tables

Application Area Study Reference Findings
Antimicrobial Activity Demonstrated effectiveness against MRSA and E. coli
Anticancer Properties Induced apoptosis in cancer cell lines
Fluorescent Materials Enhanced photophysical properties for OLED applications
Pesticide Development Potential fungicidal activity against crop pathogens

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-diethyl 5-(2-(benzo[d]thiazol-2-yl(cyano)methylene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, including hydrazine coupling and cyclization. A comparable approach is seen in the synthesis of thiophene derivatives, where ethyl diazoacetate and triflic acid anhydride are used for cyclization under controlled conditions (e.g., dichloromethane solvent, −78°C to room temperature) . Hazard analysis is critical due to explosive diazo intermediates and toxic reagents .
  • Key Considerations : Solvent purity (e.g., dried dichloromethane via MBraun SPS 7 system), stoichiometric ratios, and reaction times must be optimized to avoid side products like over-oxidized thiophene derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of NMR, IR, and X-ray crystallography. For example, diethyl thiophene dicarboxylate analogs are validated via 1^1H/13^13C NMR for ester groups (δ ~4.3 ppm for ethyl protons) and IR for carbonyl stretches (~1700 cm1^{-1}) . Single-crystal X-ray diffraction resolves stereochemistry, as demonstrated in structurally similar hydrazinyl-thiophene derivatives .
  • Data Validation : Cross-check experimental elemental analysis (C, H, N, S) with theoretical values; deviations >0.3% indicate impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for hydrazinyl-benzothiazole derivatives?

  • Case Study : Discrepancies in 1^1H NMR chemical shifts (e.g., hydrazine NH protons vs. tautomeric forms) are addressed by variable-temperature NMR or deuteration experiments. For example, thiazolidinone analogs show dynamic tautomerism in DMSO-d6_6, resolved at 298 K .
  • Computational Support : Density Functional Theory (DFT) calculations predict chemical shifts and optimize geometries, aiding assignments for complex spin systems .

Q. How can researchers design experiments to evaluate the compound’s electronic properties for optoelectronic applications?

  • Methodology : UV-Vis and fluorescence spectroscopy assess π-conjugation and charge-transfer transitions. For benzothiazole-thiophene hybrids, λmax typically occurs at 350–450 nm, with emission bands influenced by substituent electron-withdrawing effects (e.g., cyano groups) .
  • Experimental Design : Compare solvatochromic shifts in polar (DMF) vs. nonpolar (toluene) solvents to quantify dipole moments. Electrochemical studies (cyclic voltammetry) determine HOMO-LUMO gaps .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Case Study : Diazo intermediates (e.g., ethyl diazoacetate) require strict temperature control (−78°C) to prevent decomposition . Pilot-scale reactions in flow reactors improve heat dissipation and reduce hazards.
  • Quality Control : Use HPLC-MS to monitor E/Z isomerization during purification. Silica gel chromatography with ethyl acetate/hexane gradients effectively separates stereoisomers .

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in hydrazine-thiophene coupling reactions?

  • Root Cause : Competing pathways (e.g., Michael addition vs. [3+2] cycloaddition) arise from reagent ratios. For example, excess hydrazine favors Schiff base formation, while catalytic acid promotes cyclization .
  • Resolution : Kinetic studies (time-resolved FTIR) identify intermediates. In one study, acetic acid accelerated thiazolidinone formation by stabilizing transition states .

Methodological Recommendations

Parameter Best Practices References
Solvent Selection Use dried dichloromethane (MBraun SPS 7 system) to avoid side reactions with moisture
Hazard Mitigation Conduct risk assessments for diazo compounds (ACS guidelines) and use blast shields
Spectral Analysis Combine NMR, IR, and X-ray crystallography for unambiguous structural confirmation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.